beta-Cotonefuran

Dibenzofuran Phytoalexin Structure Elucidation

Researchers require authentic beta-Cotonefuran for reproducible plant metabolomics; substitution with other cotonefurans invalidates results. Our beta-Cotonefuran is the exact 7-hydroxy-2,3,4,6-tetramethoxy dibenzofuran phytoalexin. - Distinct substitution ensures LC-MS/GC-MS resolution from alpha-, gamma-, delta-, epsilon-cotonefurans. - Validated reference for Arabidopsis salt stress & Rosaceae fungal infection studies. - SAR scaffold for semi-synthetic dibenzofuran analogs. Batch-consistent, analytically verified.

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
CAS No. 161748-46-5
Cat. No. B1206634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Cotonefuran
CAS161748-46-5
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C3=C(O2)C(=C(C=C3)O)OC)OC)OC
InChIInChI=1S/C16H16O6/c1-18-11-7-9-8-5-6-10(17)14(19-2)12(8)22-13(9)16(21-4)15(11)20-3/h5-7,17H,1-4H3
InChIKeyNUNJCHKNADZUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Cotonefuran Procurement Guide


beta-Cotonefuran (CAS 161748-46-5) is a tetra-methoxylated dibenzofuran phytoalexin, naturally produced as a stress metabolite in plants of the Rosaceae family, particularly within the subtribe Malinae [1]. As a research compound, it is utilized as a reference standard for metabolomics studies and as a bioactive molecule in investigations of plant defense responses to both biotic (e.g., fungal pathogens) and abiotic (e.g., salt stress) challenges [2].

Why beta-Cotonefuran Cannot Be Substituted


Substituting beta-Cotonefuran with other cotonefurans (e.g., alpha-, gamma-, delta-, epsilon-) or similar dibenzofuran phytoalexins is not scientifically valid due to distinct and well-characterized structural differences. beta-Cotonefuran is uniquely defined by its 7-hydroxy-2,3,4,6-tetramethoxy substitution pattern on the dibenzofuran core [1]. Each related cotonefuran features a unique combination of hydroxy and methoxy groups, which are directly linked to their physicochemical properties, chromatographic behavior, and potentially their specific interactions within complex biological systems [2]. Therefore, procurement must be compound-specific to ensure experimental reproducibility and data integrity in both analytical chemistry and biological research contexts.

Evidence for Compound Differentiation


Structural Identity vs. Alpha-Cotonefuran

beta-Cotonefuran is unequivocally distinguished from alpha-cotonefuran, the known parent compound in its class, by its chemical structure. This difference is not merely descriptive but is defined by a quantifiable change in elemental composition. The substitution of a hydroxy group with a methoxy group increases the molecular formula, a difference that is critical for analytical identification and differentiation. [1]

Dibenzofuran Phytoalexin Structure Elucidation

Class-Level Antifungal Activity

beta-Cotonefuran contributes to a class-level antifungal activity profile reported for the cotonefurans. While no single-compound ED50 value is available for beta-Cotonefuran in the primary literature, its activity falls within a defined range established for the group of cotonefurans against various fungi. [1]

Antifungal Phytoalexin Bioactivity

Lipophilicity and Chromatographic Separation

The substitution pattern of beta-Cotonefuran directly influences its computed physicochemical properties, offering clear, quantifiable differences from other cotonefurans. For instance, its logP (XLogP3-AA) of 3.2 is higher than that of alpha-cotonefuran, which has a computed XLogP3-AA of 2.6 [1][2]. This difference is critical for chromatographic separation and method development.

Analytical Chemistry Physicochemical Property LC-MS

Metabolic Response Under Salt Stress

In an in vivo metabolomics study, beta-cotonefuran was identified as a differential metabolite in Arabidopsis thaliana leaves under salt stress. Its ion signal (m/z 305) contributed to a statistical model distinguishing stressed from non-stressed plants [1]. This is a specific biological context where its detection is relevant, but no comparative quantification against other metabolites or under other conditions was provided.

Metabolomics Salt Stress Arabidopsis thaliana

Key Research and Procurement Applications


Reference Standard for LC-MS Analysis

Given its well-defined physicochemical properties, including a specific XLogP3-AA of 3.2 and a unique molecular formula (C16H16O6), beta-cotonefuran serves as a critical reference standard. It is essential for the accurate identification and quantification of this specific phytoalexin in plant metabolomics studies via LC-MS or GC-MS. Its distinct lipophilicity ensures it can be chromatographically resolved from closely related analogs like alpha-cotonefuran [1][2].

Plant Defense and Stress Response Studies

beta-Cotonefuran is a validated metabolite for studying plant defense mechanisms. It is specifically induced in plants like Arabidopsis thaliana under salt stress conditions and in species of the Rosaceae family following fungal infection [1][2]. Procuring this compound is necessary for studies aiming to elucidate the biosynthetic pathways of dibenzofuran phytoalexins or to quantify the defense response in model and crop plant systems.

Scaffold for SAR and Analog Design

The unique 7-hydroxy-2,3,4,6-tetramethoxy substitution pattern of beta-cotonefuran provides a distinct molecular scaffold for exploring structure-activity relationships (SAR) in the dibenzofuran class [1]. It can serve as a foundational compound for semi-synthetic modification to generate novel analogs with potentially improved or altered biological activities, where its core structure offers a different starting point than the simpler alpha-cotonefuran scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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